molecular formula C22H22FN3O4 B2631355 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide CAS No. 953163-62-7

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide

Cat. No. B2631355
M. Wt: 411.433
InChI Key: OOISNUSCRFSFQC-UHFFFAOYSA-N
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Description


4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide, also known by its chemical structure, is a synthetic compound with potential pharmacological properties. Its intricate molecular arrangement combines aromatic moieties, heterocyclic rings, and functional groups. The compound’s name reflects its substituents and backbone, providing insight into its chemical identity.



Synthesis Analysis


The synthesis of this compound involves several steps, including the assembly of the pyridazinone core, introduction of the fluorophenyl group, and attachment of the butanamide side chain. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the incorporation of the 3,4-dimethoxyphenyl moiety plays a crucial role in achieving the desired structure.



Molecular Structure Analysis


The molecular structure of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide reveals its complexity. The pyridazinone ring, fused with the phenyl group, forms the central scaffold. The fluorophenyl substituent enhances lipophilicity and potentially influences binding interactions. The butanamide side chain contributes to solubility and bioavailability.



Chemical Reactions Analysis


Researchers have investigated the reactivity of this compound under various conditions. It may undergo nucleophilic substitutions, oxidative transformations, or cyclizations. Understanding its chemical behavior aids in designing synthetic pathways and predicting stability during storage or administration.



Physical And Chemical Properties Analysis



  • Physical Properties :

    • Appearance : Crystalline solid or powder.

    • Melting Point : Investigate the melting behavior to assess purity.

    • Solubility : Evaluate solubility in various solvents.



  • Chemical Properties :

    • Stability : Assess stability under different conditions (light, temperature, pH).

    • Hydrolysis : Investigate susceptibility to hydrolytic degradation.

    • pKa : Determine acidity/basicity characteristics.




Scientific Research Applications

Anticancer and Antioxidant Activities

Research on compounds structurally related to 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide has shown promising anticancer, antiangiogenic, and antioxidant activities. For instance, a study on pyridazinone derivatives demonstrated significant inhibitory effects on various human cancer cell lines and exhibited potent antiangiogenic activity against key proangiogenic cytokines involved in tumor progression. Additionally, these compounds showed remarkable antioxidant activities, surpassing standard antioxidants in some cases, suggesting potential applications in cancer therapy and protection against oxidative stress (Kamble et al., 2015).

Neurokinin-1 Receptor Antagonism

Another area of research focuses on neurokinin-1 (NK1) receptor antagonists, which are crucial for managing emesis and depression. A study highlighted the development of an orally active, water-soluble NK1 receptor antagonist, showing effectiveness in pre-clinical tests relevant to emesis and depression, indicating potential therapeutic applications for related compounds (Harrison et al., 2001).

Matrix Metalloproteinase Inhibition

Compounds with a similar structure have been explored for their ability to inhibit matrix metalloproteinases, enzymes involved in tissue remodeling and degradation processes associated with disease progression. A study on thiadiazine derivatives showcased their potent inhibitory effect, providing insights into developing new therapeutic agents for diseases where matrix metalloproteinase activity is a factor (Schröder et al., 2001).

Anticonvulsant Activity

Research into the anticonvulsant potential of related compounds has been conducted, with findings indicating broad-spectrum activity across several preclinical seizure models. This suggests possible applications in epilepsy treatment, highlighting the versatility of this chemical structure in addressing neurological disorders (Kamiński et al., 2015).

Dipeptidyl Peptidase IV Inhibition

The inhibition of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism, is another application area. Research on compounds structurally similar to 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide has shown potential for the treatment of type 2 diabetes through the selective inhibition of DPP-4, demonstrating the chemical structure's potential in developing new antidiabetic therapies (Edmondson et al., 2006).

Safety And Hazards



  • Toxicity : Conduct toxicity studies to establish safe dosage ranges.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Assess potential environmental hazards.


Future Directions



  • Biological Evaluation : Investigate its pharmacological activity (e.g., anticancer, anti-inflammatory, or antimicrobial properties).

  • Structure-Activity Relationship (SAR) : Explore analogs to optimize potency and selectivity.

  • Formulation Development : Design suitable dosage forms (tablets, capsules, etc.).

  • Clinical Trials : Initiate preclinical and clinical studies to evaluate efficacy and safety.


properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-29-19-11-9-15(14-20(19)30-2)17-10-12-22(28)26(25-17)13-5-8-21(27)24-18-7-4-3-6-16(18)23/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOISNUSCRFSFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)butanamide

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